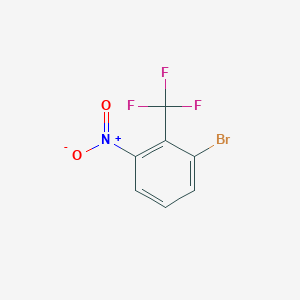

1-bromo-3-nitro-2-(trifluoromethyl)Benzene

Overview

Description

“1-bromo-3-nitro-2-(trifluoromethyl)Benzene” is a chemical compound with the molecular formula C7H4BrF3 . It is also known as “m-Bromo (trifluoromethyl)benzene” and “m-Bromobenzotrifluoride” among other names .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 225.006 . The compound has a refractive index of n20/D 1.473 (lit.) . Its density is 1.613 g/mL at 25 °C (lit.) .Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material in organometallic synthesis. This compound is prepared through specific reactions and serves as an intermediate for synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Theoretical Conformational Analysis

Theoretical conformational analysis of 1-bromo-1-nitro-2-(trichloromethyl)ethenes has been conducted, which helps in understanding the structural dynamics of these compounds in different phases and solutions. This analysis utilizes computational methods like the B3LYP/6-31G* method (Chachkov et al., 2008).

Site Selectivity in Chemical Reactions

Research has been conducted on how chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to halogen substituents. This study contributes to understanding the positional ambiguities and site selectivities in chemical reactions, important for designing specific organic synthesis processes (Mongin et al., 1996).

Aryne Route in Organic Synthesis

1-Bromo-2-(trifluoromethoxy)benzene and its derivatives have been studied for their role in generating arynes, which are intermediates in the synthesis of complex organic molecules. This research provides insights into novel routes for synthesizing naphthalenes and related compounds (Schlosser & Castagnetti, 2001).

Complexing Agents in Voltammetry

Derivatives of 1-bromo-3-bis(triazol-1-ylmethyl)benzene have been synthesized and studied for their behavior as complexing agents. This research is significant for the determination of ultra-trace concentrations of metals like nickel by adsorptive stripping voltammetry (Hurtado et al., 2013).

Electrocatalytic Applications

Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, synthesized from bromo-nitro-benzene derivatives, have been studied for their potential in electrocatalytic applications. This research includes exploring their electrochemical properties and possible use in catalysis (Fink et al., 1997).

Anion Transport Mediation

1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with electron-withdrawing groups like trifluoromethyl, have been investigated for their high efficiency in anion transport. This study is crucial for understanding ion transport mechanisms in biological and chemical systems (Peng et al., 2016).

Safety and Hazards

The compound is classified as a flammable liquid (Hazard Statement H226) according to the safety information provided . Precautionary measures include avoiding inhalation of dust and fumes (Precautionary Statement P261) and rinsing cautiously with water in case of contact with eyes (Precautionary Statements P305, P338, P351) .

properties

IUPAC Name |

1-bromo-3-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEJTJRLLNMRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)

![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)